Cas no 591-51-5 (phenyllithium)

phenyllithium 化学的及び物理的性質

名前と識別子

-

- phenyllithium

- PHENYLLITHIUM 2.0M SOLUTION IN DIBUTYLETHER

- Phenyllithium, 1.0 M solution in ethyl ether, SpcSeal

- 1.7M solution in THF, MkSeal

- Lithiobenzene

- LITHIUMPHENYL

- phenyl-lithium

- PHENYLLITHIUM DIBUTYL

- PhenyllithiuM solution

- PHENYLLITHIUM SOLUTION IN DIBUTYLETHER

- PhenyllithiuM, typically 1.9M in di-n-butyl ether

- phenyllitihium

- phenylllithium

- Lithium,diphenyldi-

- NHKJPPKXDNZFBJ-UHFFFAOYSA-N

- R-ALBUTEROLHYDROCHLORIDE

- 591-51-5

- lithium;benzene

- CHEBI:51470

- Lithium, diphenyldi-

- phenyl litium

- DTXSID70938503

- Q419478

- phenyl lithium

- NS00080186

- DTXSID20883453

- EINECS 209-720-1

- PhLi

- AKOS015891301

- lithium benzenide

- MFCD00014254

- 17438-88-9

- LiPh

- P1429

- FT-0689293

- EC 209-720-1

- Lithium, phenyl-

- DBYQHFPBWKKZAT-UHFFFAOYSA-N

- DB-244739

-

- MDL: MFCD00014254

- インチ: 1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H;

- InChIKey: NHKJPPKXDNZFBJ-UHFFFAOYSA-N

- ほほえんだ: [Li].C1=CC=CC=[C]1

計算された属性

- せいみつぶんしりょう: 84.05510

- どういたいしつりょう: 84.055

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 95.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 0.835

- ゆうかいてん: No data available

- ふってん: 140-143 ºC

- フラッシュポイント: 20 ºC

- ようかいど: Miscible with ether and hydrocarbons.

- すいようせい: はげしい反応

- PSA: 0.00000

- LogP: 1.48680

- ようかいせい: はげしい反応

- じょうきあつ: No data available

- かんど: Air & Moisture Sensitive

phenyllithium セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335,H412

- 警告文: P261,P273,P305+P351+P338

- 危険物輸送番号:UN 3392 4.2/PG 1

- WGKドイツ:2

- 危険カテゴリコード: R11;R14;R35;R52/53

- セキュリティの説明: S26-S36/37/39-S45-S61-S62-S60-S43-S16-S6

- 福カードFコード:1-10

-

危険物標識:

- 包装グループ:II

- 危険レベル:4.3

- セキュリティ用語:4.3

- ちょぞうじょうけん:2-8°C

- 包装カテゴリ:II

- TSCA:Yes

- 包装等級:II

- リスク用語:R11; R14; R35; R52/53

- 危険レベル:4.3

phenyllithium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816168-100ml |

Phenyllithium solution |

591-51-5 | 1.0 M solution in ethyl ether, MkSeal | 100ml |

¥521.00 | 2022-10-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018565-100ml |

phenyllithium |

591-51-5 | 1.7M solution of THF | 100ml |

¥1029 | 2024-05-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P299474-500ml |

phenyllithium |

591-51-5 | 1.0M in diethyl ether | 500ml |

¥2200.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816169-100ml |

Phenyllithium |

591-51-5 | 1.7M solution in THF, MkSeal | 100ml |

¥740.00 | 2022-01-11 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H65047-100mL |

phenyllithium |

591-51-5 | 1.5 M solution in ethyl ether, SpcSeal | 100ml |

¥360.00 | 2022-05-27 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H67261-100mL |

phenyllithium |

591-51-5 | 2.0 M solution in dibutyl ether, SpcSeal | 100ml |

¥520.00 | 2022-05-27 | |

| Enamine | EN300-49917-1.0g |

lithium(1+) ion benzenide |

591-51-5 | 1.0g |

$81.0 | 2023-02-10 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H65047-800mL |

phenyllithium |

591-51-5 | 1.5 M solution in ethyl ether, SpcSeal | 800ml |

¥1,730.00 | 2022-05-27 | |

| Enamine | EN300-49917-10.0g |

lithium(1+) ion benzenide |

591-51-5 | 10.0g |

$339.0 | 2023-02-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P931486-100ml |

Phenyllithium solution |

591-51-5 | 1.9M solution in THF, MkSeal | 100ml |

¥1,360.00 | 2022-10-10 |

phenyllithium サプライヤー

phenyllithium 関連文献

-

Lindsay A. Hobson,Eric J. Thomas Org. Biomol. Chem. 2012 10 7510

-

Alain Trachsel,Barbara Buchs,Andreas Herrmann Photochem. Photobiol. Sci. 2016 15 1183

-

3. Reactions of π-electron rich 1,2,4-triazines with organolithium nucleophilesJoanna Szczepkowska-Sztolcman,Andrzej Katrusiak,Hanna Wójtowicz-Rajchel,Krzysztof Golankiewicz J. Chem. Soc. Perkin Trans. 1 2002 2549

-

Prisca K. Eckert,Barbara Schnura,Carsten Strohmann Chem. Commun. 2014 50 2532

-

5. Efficient one-pot preparation of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine from 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethionesYoshio Yagyu,Masamichi Ito,Noboru Matsumura,Hiroo Inoue,Kazuhiko Mizuno,Tomohiro Adachi J. Chem. Soc. Perkin Trans. 1 1998 1175

-

Tatsuya Morofuji,Tatsuki Yoshida,Ryosuke Tsutsumi,Masahiro Yamanaka,Naokazu Kano Chem. Commun. 2020 56 13995

-

Tatsuya Morofuji,Tatsuki Yoshida,Ryosuke Tsutsumi,Masahiro Yamanaka,Naokazu Kano Chem. Commun. 2020 56 13995

-

Lindsay A. Hobson,Eric J. Thomas Org. Biomol. Chem. 2012 10 7510

-

9. Reactions of π-electron rich 1,2,4-triazines with organolithium nucleophilesJoanna Szczepkowska-Sztolcman,Andrzej Katrusiak,Hanna Wójtowicz-Rajchel,Krzysztof Golankiewicz J. Chem. Soc. Perkin Trans. 1 2002 2549

-

10. A new reaction between E-cinnamaldehyde and phenyllithium. Mechanistic studiesNorma S. Nudelman,Hernan G. Schulz J. Chem. Soc. Perkin Trans. 2 1999 2761

phenyllithiumに関する追加情報

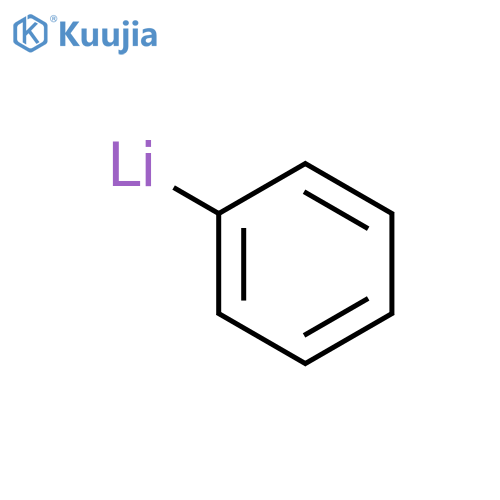

Phenyllithium (CAS No. 591-51-5): A Comprehensive Overview in Modern Chemical Research

Phenyllithium, with the chemical formula C₆H₅Li, is a significant organolithium compound characterized by its unique reactivity and structural properties. Its CAS number, 591-51-5, identifies it as a distinct chemical entity within the broader category of organometallic compounds. This compound has garnered considerable attention in the field of synthetic chemistry due to its role as a versatile intermediate in organic transformations and its applications in pharmaceutical research.

The structure of phenyllithium features a lithium center bonded to a phenyl group, resulting in a highly reactive species that is sensitive to moisture and air. This reactivity makes it a valuable tool in the synthesis of complex organic molecules, particularly in the construction of carbon-carbon bonds. The compound's ability to act as a nucleophile and base has been exploited in various synthetic pathways, making it an indispensable reagent in modern organic synthesis.

Recent advancements in the study of phenyllithium have focused on its applications in pharmaceutical development. Researchers have leveraged its unique reactivity to develop novel methodologies for constructing biologically active molecules. For instance, studies have demonstrated its utility in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The ability to introduce lithium into complex molecular frameworks has opened new avenues for drug discovery, particularly in the design of small-molecule inhibitors and agonists.

One of the most intriguing aspects of phenyllithium is its role as a precursor to more complex organometallic species. Its reactivity with various electrophiles allows for the formation of carbon-carbon bonds, which are fundamental to constructing intricate molecular architectures. This property has been particularly useful in cross-coupling reactions, where phenyllithium serves as a key intermediate. Such reactions are pivotal in the synthesis of natural products and pharmacologically relevant compounds.

The use of phenyllithium in catalysis has also been explored, with researchers investigating its potential as a ligand or co-catalyst in various transformations. Its ability to coordinate with transition metals has led to novel catalytic systems that enhance reaction efficiency and selectivity. These findings have implications not only for academic research but also for industrial applications, where optimizing synthetic routes is crucial for cost-effective and sustainable chemical production.

In addition to its synthetic applications, phenyllithium has been studied for its potential roles in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of new materials for optoelectronic devices. While this area of research is still nascent, the promise of phenyllithium as a building block for advanced materials is significant and warrants further investigation.

The handling and storage of phenyllithium require stringent conditions due to its sensitivity to environmental factors such as moisture and air. Typically, it is stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation. These conditions necessitate specialized equipment and protocols, which are standard practice in research laboratories working with organometallic compounds.

From a safety perspective, while phenyllithium is not classified as a hazardous material under standard definitions, proper handling procedures must be followed to mitigate any potential risks associated with its reactivity. Personal protective equipment (PPE), including gloves and safety goggles, is essential when working with this compound. Additionally, laboratories must be equipped with fume hoods and other safety apparatuses to ensure safe usage.

The future prospects for phenyllithium are promising, with ongoing research aimed at expanding its utility across multiple domains. As synthetic methodologies continue to evolve, the role of this compound is expected to grow, particularly in the context of green chemistry initiatives that emphasize sustainable and efficient synthetic routes.

In conclusion,phenyllithium (CAS No. 591-51-5) remains a cornerstone of modern chemical research due to its unique properties and broad applicability. From pharmaceutical synthesis to materials science,its versatility makes it an invaluable tool for chemists worldwide. As new discoveries are made,the potential uses for this compound will undoubtedly continue to expand, solidifying its place as a key player in the advancement of chemical science.

591-51-5 (phenyllithium) 関連製品

- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)

- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)

- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1019549-55-3(1-methyl-N-(3-methylbutyl)piperidin-4-amine)

- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)

- 1261623-37-3(5-Iodonaphthalene-2-acetic acid)

- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)

- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)

- 2172096-43-2(1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)

- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)